molecular formula C23H21N3O3 B14925738 N-(2-methoxyethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxyethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925738
M. Wt: 387.4 g/mol
InChI Key: IOTPEUBCFLFXIT-UHFFFAOYSA-N
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Description

N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the subsequent functionalization of the pyridine ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-4-BIPHENYLYLAMINE: A compound with a similar methoxyethyl group but different overall structure.

    4-(2-METHOXYETHYL)PYRIDINE: Shares the methoxyethyl and pyridine components but lacks the isoxazole and phenyl groups.

Uniqueness

N~4~-(2-METHOXYETHYL)-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-(4-methylphenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N3O3/c1-15-8-10-17(11-9-15)21-20-18(22(27)24-12-13-28-2)14-19(25-23(20)29-26-21)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,24,27)

InChI Key

IOTPEUBCFLFXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)NCCOC

Origin of Product

United States

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